

"2-Chloro-4-(methoxycarbonyl)benzoic acid"

CAS number

Author: BenchChem Technical Support Team. **Date:** January 2026

Compound of Interest

Compound Name:	2-Chloro-4-(methoxycarbonyl)benzoic acid
Cat. No.:	B1368300

[Get Quote](#)

An In-Depth Technical Guide to 2-Chloro-4-(methoxycarbonyl)benzoic acid

Executive Summary: This document provides a comprehensive technical overview of **2-Chloro-4-(methoxycarbonyl)benzoic acid** (CAS No: 431888-57-2), a key chemical intermediate. Primarily utilized in the pharmaceutical industry, its significance is most pronounced in the synthesis of Sodium-Glucose Co-transporter 2 (SGLT2) inhibitors, a class of drugs pivotal in modern diabetes therapy. This guide details the compound's chemical identity, physicochemical properties, a validated industrial-scale synthesis protocol, and critical safety and handling information. The content is tailored for researchers, chemists, and professionals in drug development, offering field-proven insights into its synthesis and application.

Chemical Identity and Physicochemical Properties Nomenclature and Chemical Identifiers

2-Chloro-4-(methoxycarbonyl)benzoic acid is a monosubstituted benzoic acid derivative. Its structure features a chlorine atom at the 2-position and a methoxycarbonyl group at the 4-position relative to the carboxylic acid.

- IUPAC Name: **2-chloro-4-(methoxycarbonyl)benzoic acid**
- CAS Number: 431888-57-2[\[1\]](#)[\[2\]](#)[\[3\]](#)[\[4\]](#)[\[5\]](#)[\[6\]](#)
- Molecular Formula: C₉H₇ClO₄[\[1\]](#)[\[2\]](#)[\[4\]](#)[\[5\]](#)

- Synonyms: 2-Chloro-terephthalic acid 4-monomethyl ester, 2-Chloro-4-carbomethoxybenzoic acid

Physicochemical and Computational Data

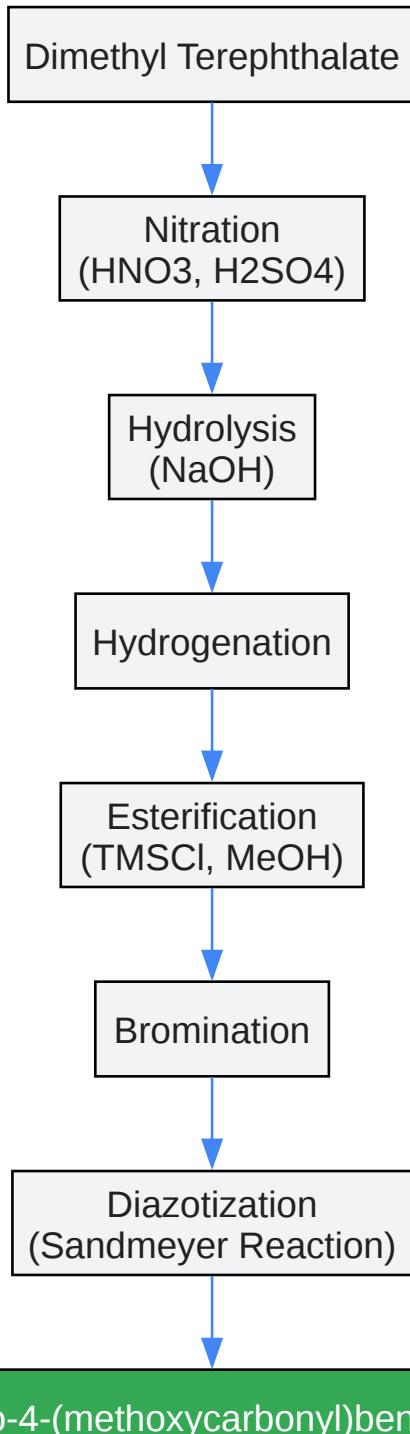
The compound's physical and chemical properties are essential for its handling, reaction optimization, and integration into synthetic workflows.

Property	Value	Source
Molecular Weight	214.60 g/mol	[1] [2] [4]
Appearance	White to off-white solid	Inferred from typical organic acids
Purity	≥97%	[1]
Melting Point	138 - 140 °C	
Topological Polar Surface Area (TPSA)	63.6 Å ²	[1]
LogP	1.8248	[1]
Hydrogen Bond Donors	1	[1]
Hydrogen Bond Acceptors	3	[1]
Rotatable Bonds	2	[1]

Synthesis and Manufacturing on an Industrial Scale

The economic viability and accessibility of **2-Chloro-4-(methoxycarbonyl)benzoic acid** are heavily dependent on an efficient and scalable synthetic route. A novel and practical industrial process has been developed, utilizing inexpensive and readily available starting materials.[\[7\]](#)[\[8\]](#)

Retrosynthetic Analysis and Strategy


The industrial synthesis strategy is designed for cost-effectiveness and scalability, avoiding hazardous or expensive oxidation procedures. The retrosynthesis begins with the commercially abundant dimethyl terephthalate. The key transformations involve a series of standard, high-

yielding reactions including nitration, hydrolysis, hydrogenation, esterification, bromination, and a final diazotization (Sandmeyer reaction) to install the chloro group.[8]

Industrial Synthesis Workflow

The following diagram illustrates the six-step industrial process for preparing the target compound, which has been successfully executed on a 70 kg/batch scale with a total yield of approximately 24%.[\[7\]](#)[\[8\]](#)[\[9\]](#)

Process Flow: Synthesis of 2-Chloro-4-(methoxycarbonyl)benzoic acid

[Click to download full resolution via product page](#)

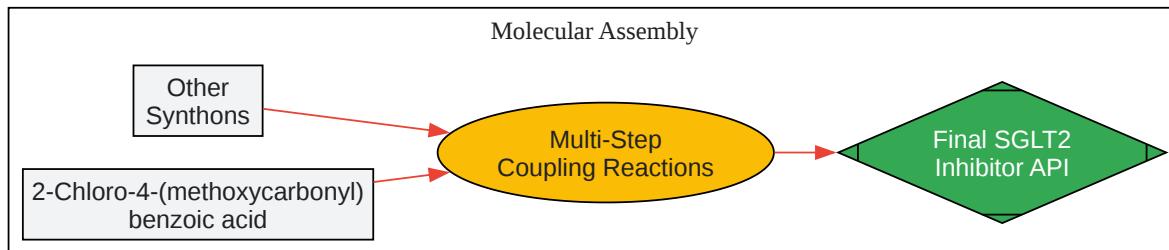
Caption: Industrial synthesis workflow for the target compound.

Detailed Synthesis Protocol

The following protocol is adapted from a validated, large-scale process.[\[8\]](#)

- Nitration: Dimethyl terephthalate is nitrated using a mixture of nitric acid (HNO_3) and sulfuric acid (H_2SO_4) to yield the nitro-substituted intermediate.
- Hydrolysis: The resulting dinitrate compound is hydrolyzed with sodium hydroxide (NaOH) to produce the disodium salt solution.
- Hydrogenation: The nitro groups are reduced via catalytic hydrogenation without the need for intermediate separation, yielding the corresponding diamine.
- Esterification: The diamine is selectively mono-esterified using trimethylsilyl chloride (TMSCl) in methanol (MeOH).
- Bromination: The resulting monoester is brominated to introduce a bromine atom, which serves as a precursor for the Sandmeyer reaction.
- Diazotization (Sandmeyer Reaction): The bromo-amino compound is converted to a diazonium salt and subsequently treated with a copper(I) chloride catalyst to replace the amino group with a chloro group, yielding the final product, **2-Chloro-4-(methoxycarbonyl)benzoic acid**.[\[8\]](#)

This process is noted for its use of cheap starting materials and its ability to avoid harsh oxidative steps, making it highly suitable for industrial production.[\[7\]](#)[\[8\]](#)


Applications in Drug Discovery and Development

The primary and most critical application of **2-Chloro-4-(methoxycarbonyl)benzoic acid** is as a foundational building block in the synthesis of SGLT2 inhibitors.

Role as a Key Intermediate for SGLT2 Inhibitors

SGLT2 inhibitors are a class of oral anti-diabetic drugs that lower blood sugar by causing the kidneys to remove sugar from the body through the urine. **5-Bromo-2-chloro-4-(methoxycarbonyl)benzoic acid**, a closely related derivative, is a key intermediate for a family of SGLT2 inhibitors that have shown promise in preclinical and Phase I clinical studies.[\[7\]](#)[\[8\]](#)[\[9\]](#)

The structural motif provided by this benzoic acid derivative is crucial for the final drug molecule's ability to bind to and inhibit the SGLT2 protein.

[Click to download full resolution via product page](#)

Caption: Role as a building block in SGLT2 inhibitor synthesis.

Safety, Handling, and Storage

Proper handling and storage are imperative to ensure laboratory safety and maintain the chemical's integrity. The information below is synthesized from multiple safety data sheets (SDS).

Hazard Identification and GHS Classification

2-Chloro-4-(methoxycarbonyl)benzoic acid is classified with the following hazards:

- Acute Toxicity, Oral (Category 4): Harmful if swallowed.[10]
- Skin Irritation (Category 2): Causes skin irritation.[10][11][12]
- Serious Eye Irritation (Category 2A/1): Causes serious eye irritation or damage.[10][11][12]
- Specific Target Organ Toxicity - Single Exposure (Category 3): May cause respiratory irritation.[10][11]

Recommended Handling and Personal Protective Equipment (PPE)

- Engineering Controls: Use only in a well-ventilated area, preferably within a chemical fume hood.[11][12] Eyewash stations and safety showers should be readily accessible.[13]
- Personal Protective Equipment:
 - Eye/Face Protection: Wear chemical safety goggles or a face shield.[11][12]
 - Skin Protection: Wear suitable protective gloves (e.g., nitrile rubber) and a lab coat.[11][12]
 - Respiratory Protection: Avoid breathing dust. If dust is generated, use a NIOSH-approved respirator.[11]
- Hygiene: Wash hands thoroughly after handling.[11][12] Do not eat, drink, or smoke when using this product.

Storage and Stability

- Conditions for Safe Storage: Store in a tightly-closed container in a cool, dry, and well-ventilated place.[2][11] Keep away from incompatible substances and sources of ignition.[11]
- Stability: The product is stable under recommended storage conditions.

Conclusion

2-Chloro-4-(methoxycarbonyl)benzoic acid, identified by CAS number 431888-57-2, is a pivotal intermediate in pharmaceutical synthesis. Its value is intrinsically linked to the production of advanced SGLT2 inhibitors for diabetes management. The availability of a scalable and cost-effective industrial synthesis process enhances its importance for large-scale manufacturing of active pharmaceutical ingredients. Adherence to strict safety and handling protocols is essential when working with this compound due to its potential to cause skin, eye, and respiratory irritation. This guide provides the foundational technical knowledge required for its effective and safe utilization in research and development.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopic labeling.

Email: info@benchchem.com or [Request Quote Online](#).

References

- 1. chemscene.com [chemscene.com]
- 2. 431888-57-2|2-Chloro-4-(methoxycarbonyl)benzoic acid|BLD Pharm [bldpharm.com]
- 3. 2-Chloro-4-(Methoxycarbonyl)benzoic acid CAS#: 431888-57-2 [amp.chemicalbook.com]
- 4. 2-CHLORO-4-(METHOXYCARBONYL)BENZOIC ACID;431888-57-2 [abichem.com]
- 5. Sapphire Bioscience [sapphirebioscience.com]
- 6. 2-Chloro-4-(methoxycarbonyl)benzoic acid | 431888-57-2 [sigmaaldrich.com]
- 7. Thieme E-Journals - Pharmaceutical Fronts / Abstract [thieme-connect.com]
- 8. thieme-connect.com [thieme-connect.com]
- 9. researchgate.net [researchgate.net]
- 10. chemical-label.com [chemical-label.com]
- 11. aksci.com [aksci.com]
- 12. tcichemicals.com [tcichemicals.com]
- 13. fishersci.com [fishersci.com]
- To cite this document: BenchChem. ["2-Chloro-4-(methoxycarbonyl)benzoic acid" CAS number]. BenchChem, [2026]. [Online PDF]. Available at: <https://www.benchchem.com/product/b1368300#2-chloro-4-methoxycarbonyl-benzoic-acid-cas-number>

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [\[Contact our Ph.D. Support Team for a compatibility check\]](#)

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com